Periciazine has been investigated as a potential treatment for schizophrenia. Some studies suggest it may be effective in reducing positive symptoms like hallucinations and delusions []. However, these studies are limited and more research is needed to determine its efficacy and safety compared to newer antipsychotics.
Limited research suggests Periciazine might be helpful in managing withdrawal symptoms associated with opioids and other substances []. However, the findings are inconclusive, and further investigation is necessary to establish its role in addiction treatment.
There have been some preliminary studies exploring Periciazine for conditions like anxiety, depression, and epilepsy. However, the evidence for these applications is scarce and requires further investigation [, ].
Periciazine, also known as propericiazine or pericyazine, is a medication belonging to the phenothiazine class of typical antipsychotics. Its chemical formula is C21H23N3OS, with a molar mass of approximately 365.50 g/mol. This compound is primarily utilized for managing severe anxiety, tension, and psychotic disorders such as schizophrenia. Periciazine exhibits sedative properties and has weak antipsychotic effects, making it effective in reducing pathologic arousal and affective tension in certain patients .
The exact mechanism of action of Periciazine is not fully understood []. It is believed to work by blocking dopamine receptors in the brain, which is a common mechanism for antipsychotic medications []. However, unlike some other antipsychotics, Periciazine also has sedative effects due to its interaction with other neurotransmitter systems [].
The synthesis of periciazine involves several steps:
This multi-step synthesis reflects the complexity involved in producing this compound.
Periciazine is primarily used in clinical settings for:
Periciazine has been studied for its interactions with various substances:
Periciazine shares structural and functional similarities with several other compounds in the phenothiazine class. Here are some comparable compounds:
Compound Name | Unique Features | Comparison with Periciazine |
---|---|---|
Chlorpromazine | First antipsychotic developed; strong sedative | More potent antipsychotic effects |
Fluphenazine | Long-acting formulation; less sedative | Higher risk of extrapyramidal side effects |
Thioridazine | Known for causing cardiac issues | Similar sedative properties but different side effect profile |
Trifluoperazine | Potent antipsychotic; less sedation | More effective for severe psychosis |
Periciazine's uniqueness lies in its balanced sedative properties coupled with a relatively lower incidence of extrapyramidal side effects compared to some other typical antipsychotics . Its specific mechanism involving both dopamine and adrenergic antagonism distinguishes it within the phenothiazine class.
Periciazine, a phenothiazine derivative, belongs to the piperidine subclass of typical antipsychotics. Its chemical structure consists of a phenothiazine core substituted with a 3-(4-hydroxypiperidinyl)propyl group at the nitrogen atom and a carbonitrile group at position 2. Synthesized in the mid-20th century as part of research into phenothiazine analogs, Periciazine emerged as a sedative antipsychotic with distinct pharmacological properties compared to earlier derivatives like chlorpromazine.
Property | Value/Description |
---|---|
Molecular Formula | C₂₁H₂₃N₃OS |
Molecular Weight | 365.492 |
SMILES Notation | OC1CCN(CCCN2C3=CC=CC=C3SC4=CC=C(C=C24)C#N)CC1 |
InChI Key | LUALIOATIOESLM-UHFFFAOYSA-N |
CAS Registry Number | 2622-26-6 |
The compound’s pharmacological profile includes antagonism of dopamine D₁ and D₂ receptors, alpha-2 adrenergic receptors, and serotonin 5-HT₂ receptors, alongside anticholinergic and antihistaminic effects.
Type | Name | Source |
---|---|---|
INN | Periciazine | |
BAN | Pericyazine | |
Synonyms | Propericiazine, RP-8909, SKF-20716 | |
Trade Names | Neuleptil (Canada, Italy, Russia), Neulactil (UK, Australia) |
The compound’s naming conventions adhere to international standards, with the International Nonproprietary Name (INN) serving as the primary identifier in clinical and regulatory contexts.
The discovery of Periciazine is rooted in the broader evolution of phenothiazine-based antipsychotics, which revolutionized psychiatry in the mid-20th century.
Periciazine was synthesized in the 1960s as part of efforts to optimize the pharmacological profile of phenothiazines. Unlike chlorpromazine, which caused significant extrapyramidal side effects (EPS), Periciazine was designed to balance sedative and antipsychotic properties while reducing motor-related adverse effects. Its development reflected the trend toward creating phenothiazine derivatives with selective receptor antagonism, particularly targeting serotonin and noradrenergic pathways.
Parameter | Chlorpromazine | Periciazine |
---|---|---|
Primary Receptor | D₂ dopamine receptor antagonist | D₁ and D₂ dopamine antagonists |
Adrenergic Activity | Strong alpha-1 blockade | Moderate alpha-2 antagonism |
Sedative Effects | Moderate | High |
Anticholinergic Effects | High | Moderate |
Antiemetic Effects | Moderate | Strong |
Periciazine’s structural modifications—such as the cyano group at position 2 and the hydroxypiperidine side chain—enhanced its metabolic stability and receptor selectivity compared to earlier phenothiazines.
Periciazine demonstrates significant affinity for dopamine receptor subtypes, with particularly notable binding characteristics at D1 and D2 receptors [1] [2] [3] [4]. Among clinically used neuroleptics, periciazine exhibits the highest affinity for dopamine D1 receptors, with a binding constant (Ki) of 10 nanomolar [1]. This exceptionally high D1 receptor affinity distinguishes periciazine from other phenothiazine derivatives and represents a unique pharmacological feature among antipsychotic agents.
For dopamine D2 receptors, periciazine functions as a high-affinity antagonist [2] [3] [4]. The drug's interaction with D2 receptors follows the classical mechanism of typical antipsychotics, where receptor blockade in the mesolimbic pathway contributes to the therapeutic management of positive psychotic symptoms [5]. The D2 receptor antagonism by periciazine involves disruption of G-protein coupling, specifically affecting the Gαi/o protein-mediated signaling cascade that normally reduces cyclic adenosine monophosphate (cAMP) levels [5].
The molecular mechanism underlying periciazine's dopamine receptor interactions involves binding to the orthosteric site within the transmembrane domain of these G-protein coupled receptors [5]. Upon binding, periciazine stabilizes an inactive receptor conformation, preventing the conformational changes necessary for G-protein activation and subsequent intracellular signaling [6].
Periciazine exhibits moderate affinity for both α1 and α2 adrenergic receptor subtypes [7] [8] [9]. This adrenergic receptor antagonism contributes significantly to the drug's clinical profile, particularly regarding cardiovascular effects and central nervous system activity patterns. The α1-adrenergic receptor blockade results in vasodilation and potential hypotensive effects, which may manifest as orthostatic hypotension, particularly in elderly patients [9].
The α2-adrenergic receptor interaction represents a crucial component of periciazine's central adrenergic blockade mechanism [9]. α2-Adrenergic receptors function as autoreceptors in noradrenergic neurons, normally providing negative feedback regulation of norepinephrine release [10]. Periciazine's antagonism at these receptors can theoretically increase norepinephrine availability in synaptic clefts, though the overall clinical effect depends on the balance between presynaptic and postsynaptic receptor blockade.
The adrenergic receptor binding profile contributes to periciazine's characteristic that it induces greater noradrenergic than dopaminergic blockade [2]. This pharmacological distinction influences the drug's therapeutic application and side effect profile, differentiating it from other phenothiazine antipsychotics that may exhibit different receptor selectivity patterns.
Research has identified periciazine as a weak antagonist at the androgen receptor (AR), with a binding affinity of approximately 3.0 micromolar [11] [12]. This discovery emerged from computational drug repurposing studies investigating nonsteroidal compounds with antiandrogen activity among marketed oral drugs [11]. The phenothiazine derivatives acetophenazine, fluphenazine, and periciazine were identified as weak AR antagonists through both computational docking analysis and in vitro binding assays [11].
The androgen receptor binding occurs through interaction with the ligand-binding domain, where periciazine competes with natural androgens such as dihydrotestosterone [11]. While the binding affinity is relatively weak compared to established antiandrogen medications, this interaction may contribute to the endocrine side effects occasionally observed with periciazine therapy, including potential effects on reproductive hormone regulation [11].
The clinical significance of androgen receptor binding by periciazine remains under investigation, but it represents an important example of the polypharmacological nature of psychotropic medications [11]. This finding also correlates with observed endocrine side effects in clinical practice, providing a molecular basis for some of the hormonal disturbances associated with phenothiazine antipsychotic therapy.
Periciazine's central adrenergic blockade represents a fundamental mechanism underlying many of its pharmacological effects [9]. The drug acts principally in subcortical brain areas, producing what has been characterized as a central adrenergic blockade that differs from the peripheral effects of standard adrenergic antagonists [9]. This central mechanism involves antagonism of both α1 and α2 adrenergic receptors within the central nervous system, leading to complex alterations in noradrenergic neurotransmission.
The molecular basis of central adrenergic blockade involves interference with the normal G-protein coupled receptor signaling cascade initiated by norepinephrine [6]. α1-Adrenergic receptors typically couple to Gαq/11 proteins, activating phospholipase C and generating the second messengers diacylglycerol and inositol 1,4,5-trisphosphate [6]. Periciazine's antagonism at these receptors prevents this signaling cascade, reducing intracellular calcium mobilization and protein kinase C activation.
For α2-adrenergic receptors, which couple to Gαi/o proteins and typically inhibit adenylyl cyclase activity, periciazine's blockade can lead to disinhibition of cAMP production [6]. This complex interplay between different adrenergic receptor subtypes and their associated signaling pathways contributes to the multifaceted pharmacological profile of periciazine, including its sedative properties and cardiovascular effects.
Recent research has revealed that periciazine influences cellular signaling pathways beyond classical neurotransmitter receptor interactions [13]. Studies using perphenazine (a related phenothiazine) have demonstrated activation of protein phosphatase 2A (PP2A), leading to dephosphorylation of key signaling proteins including Akt and ERK1/2 [13]. While this research focused on perphenazine, the structural similarity and shared phenothiazine pharmacology suggest similar mechanisms may apply to periciazine.
The PP2A activation pathway represents a novel mechanism through which phenothiazine compounds may exert cellular effects beyond their established neurotransmitter receptor interactions [13]. PP2A is a critical serine/threonine phosphatase that regulates numerous cellular processes, including cell cycle progression, apoptosis, and metabolic signaling [13]. Activation of PP2A by phenothiazines leads to dephosphorylation and inactivation of Akt, a key survival kinase in the PI3K/Akt signaling pathway.
The Akt dephosphorylation mechanism involves direct PP2A-mediated removal of phosphate groups from critical residues, including threonine 308 and serine 473, which are essential for Akt kinase activity [13]. This dephosphorylation can have profound effects on cellular metabolism, survival, and proliferation, potentially contributing to both therapeutic effects and side effects of periciazine therapy.
Additional cellular pathways affected by periciazine include alterations in cAMP-dependent protein kinase A (PKA) signaling, which occurs downstream of dopamine and adrenergic receptor blockade [5]. The disruption of normal cAMP homeostasis can affect gene expression through cAMP response element-binding protein (CREB) modulation and influence neuronal excitability through effects on ion channel phosphorylation [5].
Periciazine exhibits a distinctive pharmacological profile characterized by greater noradrenergic than dopaminergic blockade [2]. This receptor selectivity pattern differentiates periciazine from many other antipsychotic medications and contributes to its unique clinical characteristics. While most typical antipsychotics are classified primarily by their dopamine D2 receptor antagonism, periciazine's profile suggests a more complex mechanism of action involving significant noradrenergic components.
The comparative analysis of noradrenergic versus dopaminergic activity reveals that periciazine produces more pronounced effects on norepinephrine-mediated neurotransmission than on dopaminergic pathways [2] [10]. This characteristic may explain the drug's particular efficacy in managing certain psychiatric symptoms, especially those related to arousal, agitation, and anxiety, which are more closely associated with noradrenergic dysfunction [10].
Compared to chlorpromazine, periciazine demonstrates more potent antiemetic, antiserotonin, and anticholinergic activity [2]. This enhanced potency across multiple neurotransmitter systems reflects a broader pharmacological spectrum that extends beyond the dopamine-focused mechanism traditionally associated with antipsychotic efficacy. The greater noradrenergic activity may contribute to periciazine's pronounced sedative effects and its utility in managing behavioral symptoms associated with psychotic disorders.
Periciazine exhibits strong anticholinergic activity, which distinguishes it from many other antipsychotic medications [14] [15] [16]. This anticholinergic profile involves antagonism at muscarinic acetylcholine receptors, particularly the M1, M3, and M5 subtypes that are most relevant to central nervous system function [15]. The anticholinergic effects contribute to both therapeutic benefits and adverse effects, including potential cognitive impairment, dry mouth, constipation, and urinary retention.
The classification of periciazine as having "marked antimuscarinic effects" places it among the more anticholinergic antipsychotic medications [14]. This characteristic has important clinical implications, particularly for elderly patients who may be more susceptible to anticholinergic toxicity [17]. The strong anticholinergic profile may help reduce extrapyramidal side effects by restoring the balance between dopaminergic and cholinergic activity in the basal ganglia [16].
Regarding antihistaminic properties, periciazine demonstrates H1 histamine receptor antagonism similar to other phenothiazine compounds [14] [16]. This antihistaminic activity contributes significantly to the drug's sedative effects and may provide therapeutic benefits in patients with concurrent anxiety or sleep disturbances. The H1 receptor blockade also carries the potential for adverse effects including weight gain, sedation, and cognitive impairment.
The combination of anticholinergic and antihistaminic properties creates a complex pharmacological profile that must be considered in clinical decision-making [16]. Compared to newer atypical antipsychotics that generally have lower anticholinergic and antihistaminic activity, periciazine's profile represents an older generation approach with both advantages and disadvantages depending on the specific clinical context and patient population being treated.
Irritant